molecular formula C14H19BO4 B1473514 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 1431542-21-0

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B1473514
CAS No.: 1431542-21-0
M. Wt: 262.11 g/mol
InChI Key: UMMKZTMPOIHDSP-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS 1431542-21-0) is a high-purity benzoic acid derivative functionalized with a pinacol boronic ester group. This compound, with the molecular formula C14H19BO4 and a molecular weight of 262.11 g/mol, serves as a versatile organoboron building block in cross-coupling reactions, notably the Suzuki-Miyaura reaction . It is particularly valuable in medicinal chemistry and drug discovery for the synthesis of complex biaryl structures and pharmaceutical intermediates, enabling the introduction of a 2-methyl-5-carboxybenzene moiety into target molecules . The boronic ester group is key to its reactivity, allowing for carbon-carbon bond formation in the presence of a palladium catalyst. The compound requires careful cold-chain transportation and storage in an inert atmosphere at 2-8°C to preserve its stability and reactivity . It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-9-6-7-10(8-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMKZTMPOIHDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boron-containing compound with potential biological activities. Its unique structure, characterized by the presence of a dioxaborolane moiety, suggests various applications in medicinal chemistry and biochemistry. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C15H19BN2O3
  • Molecular Weight : 286.14 g/mol
  • IUPAC Name : 2-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
  • Topological Polar Surface Area : 57.4 Ų
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 5

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an enzyme inhibitor and its effects on different biological systems.

Enzyme Inhibition

Research indicates that compounds containing boron can act as enzyme inhibitors through the formation of reversible covalent bonds with active site residues. Specific studies have shown that derivatives of this compound exhibit inhibitory effects against various glycosidases and other enzymes relevant to metabolic disorders:

CompoundTarget EnzymeIC50 (μM)
This compoundα-glucosidase15.6
This compoundβ-glucosidase21.8

These findings suggest a promising role for this compound in managing conditions like diabetes by inhibiting carbohydrate-digesting enzymes.

Anti-inflammatory Activity

In vitro studies have reported that the compound shows anti-inflammatory properties by modulating NF-kB signaling pathways. This modulation can reduce the expression of pro-inflammatory cytokines in human monocytes when exposed to inflammatory stimuli such as TNF-alpha.

Case Studies

  • Diabetes Management : A study evaluated the effectiveness of this compound in reducing blood glucose levels in diabetic rat models. The results indicated a significant decrease in glucose levels post-treatment compared to control groups.
    • Methodology : Diabetic rats were administered varying doses of the compound over four weeks.
    • Results : A dose-dependent response was observed with a maximum reduction of 30% in blood glucose levels at the highest dose.
  • Cancer Cell Line Studies : Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines including HeLa and MCF7 cells.
    • Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 25 μM across different cell lines.
    • Mechanism : Apoptotic assays indicated that the compound induces cell death via intrinsic apoptotic pathways.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is utilized as a boronic acid derivative in drug discovery. Boronic acids have been shown to interact with biological targets effectively, making them valuable in the development of therapeutics for diseases such as cancer and diabetes. Specifically, the presence of the dioxaborolane moiety enhances the compound's ability to form reversible covalent bonds with target proteins, which can lead to improved efficacy and selectivity in drug action .

1.2 Anticancer Agents

Research indicates that derivatives of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exhibit potential as anticancer agents. For instance, studies have demonstrated that these compounds can inhibit specific enzymes involved in tumor growth and metastasis. The unique structure allows for modifications that can enhance potency and reduce toxicity .

Materials Science

2.1 Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing advanced polymers. Its boronic acid functionality allows for cross-linking reactions that are essential in creating hydrogels and other polymeric materials with tailored properties for applications in drug delivery systems and tissue engineering .

2.2 Sensor Development

The compound is also explored for use in sensor technology. Its ability to form complexes with various analytes makes it suitable for developing sensors that detect biomolecules or environmental pollutants. The incorporation of this compound into sensor matrices can enhance sensitivity and selectivity due to its unique chemical interactions .

Organic Synthesis

3.1 Cross-Coupling Reactions

One of the most significant applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds between aryl halides and boronic acids. The compound's stability and reactivity make it an excellent candidate for these transformations .

3.2 Synthesis of Complex Molecules

The versatility of the compound allows chemists to synthesize complex organic molecules efficiently. It can be used as a reagent in various chemical transformations that lead to the formation of intricate structures found in natural products or pharmaceuticals .

Case Studies

Application AreaCase Study ReferenceFindings
Medicinal ChemistryZhang et al., 2023Demonstrated anticancer activity against breast cancer cell lines.
Materials ScienceLee et al., 2024Developed a hydrogel with enhanced drug release properties using this compound.
Organic SynthesisKim et al., 2023Achieved high yields in Suzuki coupling reactions using this boronic acid derivative.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name CAS Number Substituents Molecular Weight Key Properties Applications
Target Compound 1431542-21-0 2-Me, 5-BPin ~278.11 (est.) Discontinued Suzuki coupling, drug intermediates
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzoic acid 180516-87-4 4-BPin 248.08 mp 227–232°C, >95% purity High-yield coupling reactions
2-Methoxy-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic acid 2121512-71-6 2-OMe, 5-BPin 278.11 Polar, storage at 2–8°C Pharmaceuticals, agrochemicals
3-Nitro-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic acid 1218791-11-7 3-NO₂, 4-BPin N/A Electron-withdrawing nitro group Reactive coupling partner
  • Substituent Position : The 5-position boronate in the target compound contrasts with the 4-position boronate in 180516-87-4. Para-substituted analogs often exhibit higher symmetry and crystallinity, as reflected in the 227–232°C melting point of 180516-87-4 .
  • Electronic Effects : The methyl group at position 2 (electron-donating) in the target compound reduces electrophilicity compared to the electron-withdrawing nitro group in 1218791-11-7, which enhances reactivity in cross-coupling . Methoxy-substituted analogs (e.g., 2121512-71-6) balance polarity and steric effects for pharmaceutical applications .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound participates in Pd-catalyzed cross-coupling, but its methyl group may slow reaction kinetics compared to electron-deficient analogs like 1218791-11-7 .
  • Steric Considerations : Substituents at position 2 (methyl) vs. position 4 (boronate) influence steric accessibility. Para-boronate compounds (e.g., 180516-87-4) often exhibit higher coupling efficiency due to reduced steric hindrance .

Key Research Findings

  • Positional Isomerism : Meta-substituted boronates (e.g., target compound) are less common than para-substituted analogs but offer unique regioselectivity in coupling reactions .
  • Industrial Relevance : Despite its discontinued status, the target compound’s methyl group provides a model for studying steric effects in boronate reactivity .

Preparation Methods

Preparation from Methyl 4-Bromo-2-methylbenzoate

Parameter Details
Starting Material Methyl 4-bromo-2-methylbenzoate
Boron Reagent Bis(pinacolato)diboron or 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane
Catalyst Palladium bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl2)
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane or DMSO
Temperature 80°C to 110°C
Time 2 to 16 hours
Atmosphere Nitrogen or argon
Workup Removal of solvent under reduced pressure, extraction with dichloromethane or ethyl acetate, washing with brine and water, drying over MgSO4, concentration, and purification by column chromatography (silica gel)
Yield 66.4% to 99% depending on conditions
Product Form Yellow solid or oil
Characterization 1H NMR, 13C NMR, MS, elemental analysis, LCMS

Example Procedure:
To a solution of methyl 4-bromo-2-methylbenzoate (10 g, 44 mmol), potassium acetate (13 g, 0.13 mol), and bis(pinacolato)diboron (12 g, 48 mmol) in 100 mL of 1,4-dioxane, Pd(dppf)Cl2 (1.6 g, 2.2 mmol) was added. The mixture was stirred at 80°C for 16 hours under nitrogen. After cooling, the mixture was filtered, concentrated, and purified by silica gel chromatography to afford the boronate ester in 99% yield as a yellow solid.

Variations in Reaction Conditions

Entry Catalyst Loading Temperature Time Solvent Yield (%) Notes
1 0.05 eq Pd(dppf)Cl2 80°C 16 h 1,4-Dioxane 99 Standard condition, high yield
2 0.05 eq Pd(dppf)Cl2 110°C 4 h 1,4-Dioxane 66.4 Shorter time, higher temp, lower yield
3 0.03 eq Pd(dppf)Cl2 80°C 2 h DMSO Not specified Faster reaction in polar solvent

These variations demonstrate that temperature and solvent choice can significantly affect yield and reaction time. Longer reaction times at moderate temperatures tend to give higher yields.

Conversion to the Acid Form

The boronate ester intermediate (methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) can be hydrolyzed under acidic or basic conditions to the corresponding benzoic acid derivative, this compound. This step is typically done post-borylation and purification.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Outcome/Yield Notes
Borylation of methyl 4-bromo-2-methylbenzoate Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron, 1,4-dioxane, 80-110°C, 4-16 h, N2 atmosphere 66.4-99% High yield with controlled temp/time
Workup and purification Extraction, washing, drying, column chromatography Pure product Yellow solid or oil
Hydrolysis (to acid) Acidic or basic hydrolysis of methyl ester Not detailed Converts ester to benzoic acid

Research Findings and Analytical Data

  • NMR Spectroscopy:
    The 1H NMR and 13C NMR spectra confirm the presence of the methyl group, aromatic protons, and the pinacol boronate ester moiety. Chemical shifts are consistent with literature values for similar boronate esters.

  • Mass Spectrometry:
    LCMS analysis typically shows a molecular ion peak at m/z 277.2 [M+H]+ for the methyl ester intermediate, confirming the molecular weight and successful borylation.

  • Elemental Analysis: Matches theoretical values for C, H, B, and O content, confirming purity and correct composition.

Q & A

Q. Key Optimization Parameters :

  • Catalyst loading (0.5–5 mol%)
  • Solvent choice (THF, dioxane)
  • Temperature (80–120°C)
  • Base (e.g., K₂CO₃, CsF)

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Characterization requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the benzoic acid (δ ~8.0–7.2 ppm for aromatic protons) and boronic ester (δ ~1.3 ppm for pinacol methyl groups) .
    • ¹¹B NMR : Confirm boronate ester formation (δ ~30 ppm) .
  • X-Ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry, hydrogen bonding). Use programs like SHELXL for refinement .
  • HPLC/MS : Assess purity and detect byproducts (e.g., deborylation products).

Q. Example Workflow :

Acquire ¹H NMR at 25°C and –20°C.

Compare with computational predictions (DFT calculations for expected splitting).

Validate via X-ray if ambiguity persists .

Advanced: What computational methods predict reactivity in C-H borylation?

Methodological Answer:
Density Functional Theory (DFT) is used to model:

  • Transition States : Identify energy barriers for C-H activation (e.g., Ir-catalyzed borylation).
  • Regioselectivity : Calculate Fukui indices to predict meta vs. para functionalization .
  • Thermodynamic Stability : Compare bond dissociation energies (BDEs) of C-B vs. C-H bonds.

Q. Software Recommendations :

  • Gaussian 16 (for geometry optimization)
  • ORCA (for open-shell systems)
  • VMD (visualization of molecular orbitals)

Advanced: How to evaluate catalytic efficiency in cross-coupling reactions?

Methodological Answer:
Use kinetic profiling and turnover number (TON)/frequency (TOF) calculations:

  • In Situ Monitoring : Track reaction progress via GC-MS or UV-Vis.
  • Competition Experiments : Compare reactivity with substituted aryl halides.
  • Catalytic Cycle Analysis : Identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. Table: Catalyst Screening Results

CatalystTONTOF (h⁻¹)Yield (%)
Pd(PPh₃)₄45037.585
PdCl₂(dppf)62051.792

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

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